3-Chloro-5-cyclohexyl-1,2,4-thiadiazole

Descripción general

Descripción

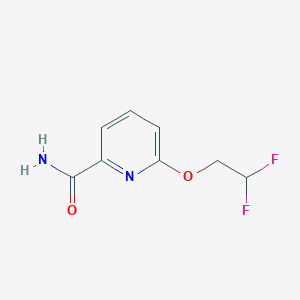

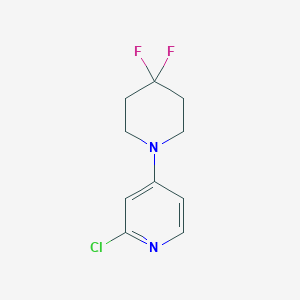

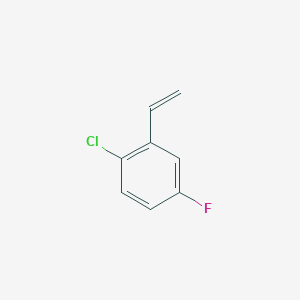

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C8H11ClN2S. It has a molecular weight of 202.71 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is 1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 . This code provides a specific identifier for the compound, allowing for precise molecular structure analysis.Physical And Chemical Properties Analysis

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a liquid at room temperature . It has a molecular weight of 202.71 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Structural Analysis : 1,2,4-thiadiazole derivatives are synthesized for exploring their biological activities. Fan et al. (2010) detail the synthesis of various thiadiazole-containing compounds, providing insights into their crystal structures and interactions, such as hydrogen bonds and weak intermolecular interactions. These compounds, including variations of thiadiazoles, exhibit fungicidal properties, highlighting their potential as lead compounds for fungicide development (Fan et al., 2010).

Antimicrobial Applications : The work by Wardakhan and El-Sayed (2009) demonstrates the synthesis of 1,3,4-thiadiazole derivatives, which are then transformed into various heterocyclic compounds. These compounds show high antimicrobial activities, indicating their significance in developing new antimicrobial agents (Wardakhan & El-Sayed, 2009).

Chemical Transformations and Synthesis : L'abbé et al. (1994) describe the synthesis of 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones, showcasing the versatility of thiadiazoles in chemical transformations (L'abbé et al., 1994).

Material Science and Chemistry

Corrosion Inhibition : Bentiss et al. (2007) explored the use of 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments. Their study indicates that certain thiadiazole derivatives can effectively inhibit corrosion, making them valuable in material science applications (Bentiss et al., 2007).

Quantum Chemical Studies : Lebrini et al. (2005) conducted electrochemical and quantum chemical studies on thiadiazole derivatives. Their research provides insights into the adsorption properties of these compounds on metal surfaces, which is crucial for understanding their role in corrosion inhibition (Lebrini et al., 2005).

Medicinal and Pharmacological Applications

Anticancer Activities : Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives with potent anticancer properties. Their work highlights the therapeutic potential of these compounds against various cancer cell lines, opening avenues for new cancer treatments (Gomha et al., 2017).

Pharmacological Evaluation : Kumar and Panwar (2015) focused on synthesizing bis-heterocyclic derivatives containing thiadiazole moieties and evaluating their pharmacological properties, including antimicrobial and anti-inflammatory activities. This research underscores the versatility of thiadiazole derivatives in drug development (Kumar & Panwar, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is protein thiols . Protein thiols are underrepresented amino acids in proteins, which are very often highly conserved in protein families indicating their structural and functional importance .

Mode of Action

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole interacts with its targets by reacting with thiols . This compound shows an outstanding reactivity against thiols in aqueous solution . It reacts more specifically and faster than commonly used N-ethyl maleimide, making it a superior alternative for efficient blocking of free thiols in proteins .

Biochemical Pathways

The affected biochemical pathway involves the modification of cysteines . Cysteines can undergo numerous posttranslational modifications (PTMs), which maintain redox homeostasis inside cells, as well as cell signaling via coupled redox systems .

Result of Action

The molecular and cellular effects of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole’s action involve the modification of cysteines . Using the example of human histone deacetylase 8 (HDAC8), it was demonstrated that cysteine modification by a 5-sulfonyl-TDZ is easily measurable using quantitative HPLC/ESI-QTOF-MS/MS, and allows for the simultaneous measurement of the modification kinetics of seven solvent-accessible cysteines in HDAC8 .

Propiedades

IUPAC Name |

3-chloro-5-cyclohexyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKKPCSNJQYXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)

![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)